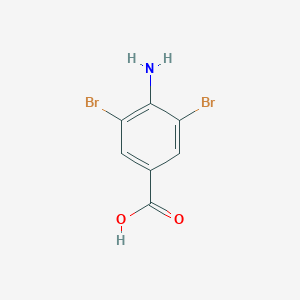

4-甲基-1H-吲哚-3-甲醛

描述

4-methyl-1H-indole-3-carbaldehyde is a derivative of 1H-indole-3-carbaldehyde . It is a heterocyclic indole aldehyde . It is an essential and efficient chemical precursor for generating biologically active structures .

Synthesis Analysis

1H-indole-3-carbaldehyde and its derivatives, including 4-methyl-1H-indole-3-carbaldehyde, are ideal precursors for the synthesis of active molecules . They are used in multicomponent reactions (MCRs) to generate complex molecules . MCRs are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .Molecular Structure Analysis

The molecular structure of 4-methyl-1H-indole-3-carbaldehyde is similar to that of 1H-indole-3-carbaldehyde, with the addition of a methyl group .Chemical Reactions Analysis

1H-indole-3-carbaldehyde, including its 4-methyl derivative, is used in multicomponent reactions (MCRs) to generate complex molecules . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .Physical and Chemical Properties Analysis

The physical and chemical properties of 4-methyl-1H-indole-3-carbaldehyde are similar to those of 1H-indole-3-carbaldehyde . It is a white to light yellow to light orange powder or crystal with a melting point of 68.0 to 72.0 °C .科学研究应用

多组分反应 (MCRs)

4-甲基-1H-吲哚-3-甲醛及其衍生物是生成生物活性结构的重要且有效的化学前体 . 它们在多组分反应 (MCRs) 中发挥着重要作用,MCRs 提供了获得复杂分子的途径 . 这些反应通常具有高产率、操作简便、省时省钱的特点 .

活性分子的合成

4-甲基-1H-吲哚-3-甲醛和吲哚家族的相关成员是合成活性分子的理想前体 . 它们是生成生物活性结构的必要物质 .

药物应用

4-甲基-1H-吲哚-3-甲醛及其衍生物在合成药物活性化合物中具有重要意义 . 它们作为合成各种杂环衍生物的前体发挥着至关重要的作用 .

生物活性

吲哚核已表现出许多重要的生物活性,包括抗氧化、抗生素、抗炎、抗菌、抗癌、降血糖、蛋白激酶抑制剂和抗HIV活性 .

高阶吲哚的合成

4-甲基-1H-吲哚-3-甲醛被用作合成高阶吲哚的起始原料,包括异吲哚[2,1-a]吲哚、海兔碱和4-取代的四氢苯[cd]吲哚 .

抗肿瘤剂的制备

作用机制

Target of Action

4-Methyl-1H-indole-3-carbaldehyde, like other indole derivatives, is a significant heterocyclic system in natural products and drugs . It plays a crucial role in cell biology and is an essential and efficient chemical precursor for generating biologically active structures Indole derivatives are known to exhibit various biologically vital properties .

Mode of Action

It’s known that indole derivatives can undergo c–c and c–n coupling reactions and reductions easily . This allows them to interact with various targets and induce changes in biological systems.

Biochemical Pathways

Indole derivatives are known to be involved in a variety of biological activities, including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors, and anti-hiv activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.

安全和危害

Safety precautions should be taken when handling 4-methyl-1H-indole-3-carbaldehyde. It is recommended to wear approved mask/respirator, suitable gloves/gauntlets, suitable protective clothing, and suitable eye protection . It may cause skin irritation, serious eye irritation, and respiratory irritation .

未来方向

生化分析

Cellular Effects

Indole derivatives have been found to play a crucial role in cell biology . They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body

Molecular Mechanism

Like other indole derivatives, it likely exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

属性

IUPAC Name |

4-methyl-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-3-2-4-9-10(7)8(6-12)5-11-9/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXMKZTMGJSTKPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376210 | |

| Record name | 4-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4771-48-6 | |

| Record name | 4-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

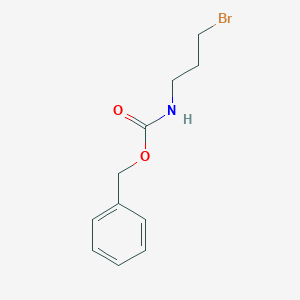

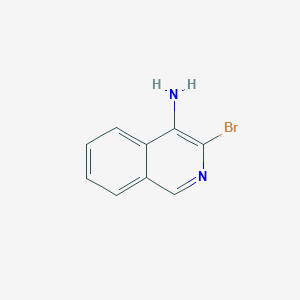

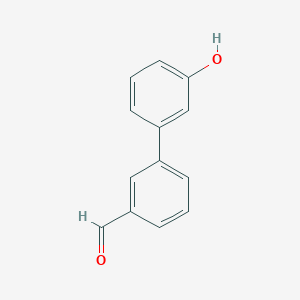

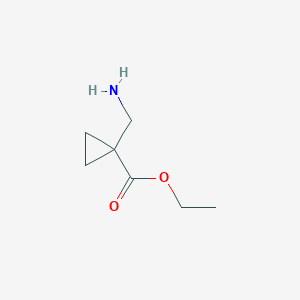

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Benzoyl-4-[(4-benzoylpiperazin-1-yl)methyl]piperazine](/img/structure/B112579.png)

![3-[4-(Benzyloxy)phenyl]aniline](/img/structure/B112585.png)

![4-[4-(Benzyloxy)phenyl]aniline](/img/structure/B112589.png)

![4-[3-(Benzyloxy)phenyl]aniline](/img/structure/B112590.png)

![2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile](/img/structure/B112592.png)

![3-[(3-Aminophenyl)disulfanyl]aniline](/img/structure/B112600.png)